3-O-Methyl Carbidopa-d5
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Overview
Description
3-O-Methyl Carbidopa-d5 is a deuterium-labeled version of Carbidopa, a medication commonly used to treat Parkinson’s disease. The addition of deuterium to the molecule provides a useful tool for researchers in understanding the metabolism and pharmacokinetics of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors are then reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated.
Scale-Up Synthesis: The deuterated precursors are then synthesized into this compound using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl Carbidopa-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-O-Methyl Carbidopa-d5 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium labeling allows researchers to track the metabolism and pharmacokinetics of Carbidopa in biological systems.
Drug Development: It is used in the development of new drugs for Parkinson’s disease and other neurological disorders.
Biological Research: The compound is used to study the biological pathways and mechanisms involved in Parkinson’s disease.
Analytical Chemistry: It is used as a standard in mass spectrometry and other analytical techniques to quantify Carbidopa and its metabolites.
Mechanism of Action
3-O-Methyl Carbidopa-d5, like Carbidopa, inhibits the enzyme aromatic amino acid decarboxylase (DDC). This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa to the brain . The molecular targets and pathways involved include:
Aromatic Amino Acid Decarboxylase (DDC): The primary target of Carbidopa and its derivatives.
Dopaminergic Pathways: By increasing the availability of levodopa, the compound enhances dopaminergic signaling in the brain.
Comparison with Similar Compounds
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.
3-O-Methyldopa: A metabolite of levodopa that competes with levodopa for transport across the blood-brain barrier.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to prolong the effect of levodopa.
Tolcapone: Another COMT inhibitor with a similar function to entacapone.
Uniqueness
3-O-Methyl Carbidopa-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and drug development .
Properties
CAS No. |
1794810-91-5 |
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Molecular Formula |
C11H16N2O4 |
Molecular Weight |
245.29 |
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
InChI Key |
CZEXQBQCMOVXGP-YRYIGFSMSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Synonyms |
α-Hydrazino-4-hydroxy-3-methoxy-α-methylbenzenepropanoic Acid-d5; α-Hydrazino-4-hydroxy-3-methoxy-α-methylhydrocinnamic Acid-d5; |
Origin of Product |
United States |
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